

G150: A Potent Inhibitor of cGAS in the cGAS-STING Pathway

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA and initiating an immune response. While activation of this pathway is crucial for anti-tumor and anti-pathogen immunity, its aberrant activation is implicated in the pathogenesis of various inflammatory and autoimmune diseases. This has spurred the development of small molecule inhibitors targeting key components of this pathway. Contrary to its potential mischaracterization as a STING agonist, **G150** is a highly potent and selective small-molecule inhibitor of human cGAS (h-cGAS), the enzyme responsible for producing the second messenger cyclic GMP-AMP (cGAMP). This technical guide provides a comprehensive overview of **G150**'s mechanism of action, its inhibitory effects on the cGAS-STING pathway, and detailed experimental protocols for its characterization.

G150's Mechanism of Action: Inhibition of cGAS

G150 functions as a direct inhibitor of the enzymatic activity of human cGAS. Upon binding of cytosolic double-stranded DNA (dsDNA), cGAS catalyzes the synthesis of cGAMP from ATP and GTP. cGAMP then binds to and activates STING, which is located on the endoplasmic reticulum membrane. This leads to a downstream signaling cascade culminating in the production of type I interferons and other pro-inflammatory cytokines.



G150 exerts its inhibitory effect by binding to the active site of h-cGAS, thereby preventing the synthesis of cGAMP. This has been confirmed by co-crystallization studies which show **G150** occupying the ATP- and GTP-binding pocket of h-cGAS. By blocking cGAMP production, **G150** effectively abrogates the downstream activation of the STING pathway in response to cytosolic dsDNA.

Quantitative Data on G150's Inhibitory Activity

The inhibitory potency of **G150** has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data for **G150**.

Table 1: In Vitro Inhibitory Activity of G150 against cGAS

Target	Assay Type	IC50 (nM)	Reference
Human cGAS (h-cGAS)	Biochemical Assay	10.2	[1]

Table 2: Cellular Inhibitory Activity of G150

Cell Line	Downstream Readout	IC50 (μM)	Reference
Human THP-1 cells	IFNB1 expression	1.96	[1]
Human THP-1 cells	CXCL10 expression	7.57	[1]
Primary human macrophages	IFNB1 expression	0.62	[1]
Primary human macrophages	CXCL10 expression	0.87	[1]
THP1-Dual™ cells	SEAP activity (NF-кВ)	0.90	[1]
THP1-Dual™ cells	Luciferase activity (IRF)	1.79	[1]



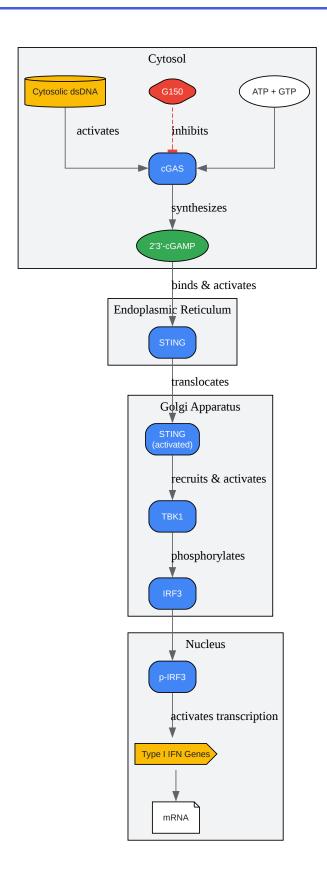
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Signaling Pathway and Experimental Workflow Diagrams

G150 Inhibition of the cGAS-STING Pathway

The following diagram illustrates the canonical cGAS-STING signaling pathway and the specific point of inhibition by **G150**.





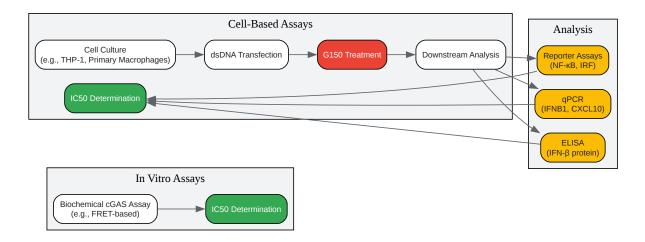
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Caption: G150 inhibits cGAS, blocking cGAMP synthesis and subsequent STING activation.



Experimental Workflow for G150 Characterization

The following diagram outlines a typical experimental workflow to characterize the inhibitory activity of **G150**.



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References

- 1. researchgate.net [researchgate.net]
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